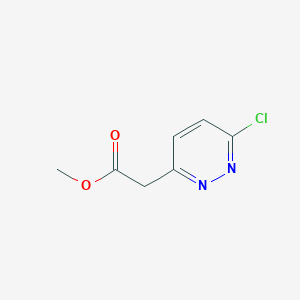
Methyl 2-(6-chloropyridazin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-chloropyridazin-3-yl)acetate: is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms. The presence of a chlorine atom at the 6-position and a methyl ester group at the 2-position of the pyridazine ring makes this compound particularly interesting for various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloropyridazin-3-yl)acetate typically involves the reaction of 6-chloropyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(6-chloropyridazin-3-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Hydrolysis: Formation of 2-(6-chloropyridazin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloropyridazin-3-yl)ethanol or 2-(6-chloropyridazin-3-yl)ethylamine.
Aplicaciones Científicas De Investigación
Methyl 2-(6-chloropyridazin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-chloropyridazin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the ester group allows the compound to bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(6-chloropyridazin-3-yl)acetate
- Methyl 2-(6-bromopyridazin-3-yl)acetate
- Methyl 2-(6-fluoropyridazin-3-yl)acetate
Uniqueness
Methyl 2-(6-chloropyridazin-3-yl)acetate is unique due to the specific positioning of the chlorine atom and the ester group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, the chlorine derivative often exhibits enhanced stability and selectivity in various reactions .
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
methyl 2-(6-chloropyridazin-3-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)4-5-2-3-6(8)10-9-5/h2-3H,4H2,1H3 |
Clave InChI |
IBYLBZQPOACLJB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NN=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


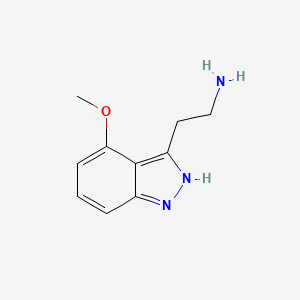



![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)


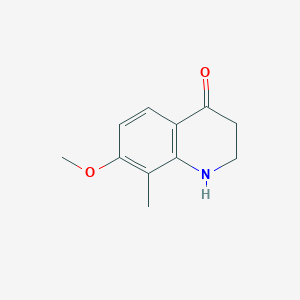
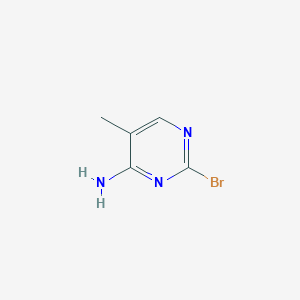
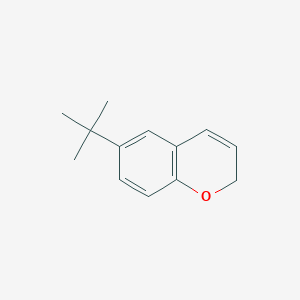
![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)



